N-(2,6-Dimethylphenyl)-5-methyl-3-isoxazolecarboxamide (D2624) is an investigational compound belonging to a new series of experimental anticonvulsants. [] It is structurally related to lidocaine. [] D2624 has been the subject of preclinical studies to understand its pharmacokinetics, metabolism, and potential as an anticonvulsant agent. []
D2624 undergoes metabolic transformations in rats and humans. The primary metabolic pathway involves reduction of the amide carbonyl group to form the primary alcohol metabolite, D3017. [] This reaction is NADPH-dependent, suggesting involvement of cytochrome P450 enzymes. [] Further oxidation of D3017 can occur to produce D3270, the carboxylic acid derivative. [] Another metabolic pathway is the hydrolysis of the amide bond, resulting in the formation of 2,6-dimethylaniline (2,6-DMA). [] This reaction is NADPH-independent, suggesting it is likely catalyzed by amidase enzymes. []
CAS No.: 141-46-8
CAS No.: 108347-97-3
CAS No.: 24622-61-5
CAS No.: 20175-85-3
CAS No.: